molecular formula C22H30N2O2S B241256 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide

2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide

Cat. No. B241256
M. Wt: 386.6 g/mol
InChI Key: TVJCTSJTNYHFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases. This compound belongs to the class of kinase inhibitors and has shown promising results in pre-clinical studies.

Mechanism of Action

2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide can block the activation of B cells and prevent the production of inflammatory cytokines, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been shown to selectively inhibit BTK and reduce the production of inflammatory cytokines, leading to a reduction in disease symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of B cells and other immune cells in disease. However, one limitation is that 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide may not be effective in all diseases, as the role of B cells and other immune cells can vary depending on the disease.

Future Directions

There are several future directions for research on 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide, including:
1. Clinical trials to evaluate the safety and efficacy of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in humans with various diseases.
2. Further studies to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide and its effects on B cells and other immune cells.
3. Development of new formulations of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide for improved pharmacokinetics and efficacy.
4. Exploration of the potential of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide in combination therapy with other drugs for enhanced therapeutic effects.
In conclusion, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(4-isopropylphenoxy)-N-(2-thienyl)acetamide. Finally, this compound is reacted with piperidine to form the desired product, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In pre-clinical studies, 2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H30N2O2S/c1-17(2)18-8-10-19(11-9-18)26-16-22(25)23-15-20(21-7-6-14-27-21)24-12-4-3-5-13-24/h6-11,14,17,20H,3-5,12-13,15-16H2,1-2H3,(H,23,25)

InChI Key

TVJCTSJTNYHFJN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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